18:1 Biotinyl Oleate Probes: Chemical Identity, Synthesis, and Applications
18:1 Biotinyl Oleate Probes: Chemical Identity, Synthesis, and Applications
This guide provides a comprehensive technical analysis of 18:1 Biotinyl PE (the standard lipid probe matching the "18:1" nomenclature) and addresses the related fatty acid probe Oleic Acid-Biotin .[1]
A Technical Guide for Lipidomics and Chemical Biology[1]
Part 1: Chemical Identity & Molecular Specifications[2]
In the context of lipid biochemistry, the term "18:1 Biotinyl Oleate" most frequently refers to 18:1 Biotinyl PE , a phospholipid functionalized with biotin and containing two oleoyl (18:1) tails. The "18:1" prefix is standard nomenclature (e.g., Avanti Polar Lipids) denoting the fatty acid composition (Dioleoyl).
Below are the specifications for the two primary candidates: the phospholipid probe (Standard) and the fatty acid analog (Alternative).
Primary Candidate: 18:1 Biotinyl PE
Systematic Name: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) Role: Membrane anchor, liposome functionalization, streptavidin-mediated immobilization.[1]
| Property | Specification |
| Molecular Weight | 992.31 g/mol (Sodium Salt) |
| Exact Mass | 969.62 (Free Acid) |
| Empirical Formula | C₅₁H₉₁N₃O₁₀PNaS |
| Lipid Tail | 18:1 (Δ9-Cis) / Dioleoyl |
| Headgroup | Phosphoethanolamine functionalized with Biotin |
| Solubility | Chloroform, Methanol:Chloroform (1:[1][2][3]1) |
| Purity | >99% (TLC) |
Secondary Candidate: Oleic Acid-Biotin (Fatty Acid Analog)
Systematic Name: 9Z-octadecenoyl-N'-biotinoyl-1,5-diaminopentane (Linker dependent) Role: Metabolic tracer, fatty acid uptake probe.[1]
| Property | Specification |
| Molecular Weight | 522.8 g/mol (Standard C5 linker) |
| Empirical Formula | C₂₈H₅₀N₄O₃S |
| Structure | Oleic acid conjugated to Biotin via diamine linker |
| Solubility | DMSO, Ethanol, DMF |
Part 2: Synthesis & Structural Logic
The "18:1" Nomenclature (Causality)
The designation 18:1 refers to Oleic Acid (18 carbons, 1 double bond at cis-9) .[1]
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Why 18:1? Oleic acid is the most abundant monounsaturated fatty acid in mammalian cell membranes. Using 18:1 tails ensures the probe mimics the fluidity and phase transition temperature (
) of natural biological membranes, preventing phase separation that occurs with saturated probes (e.g., 16:0 Biotinyl PE).[1]
The Biotinyl Linkage
The biotin moiety is rarely attached directly to the lipid headgroup due to steric hindrance, which would block Streptavidin binding.[1]
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Direct Linkage (Standard): The biotin carboxyl group forms an amide bond with the amine of Phosphoethanolamine (PE).
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Caproyl Spacer (Cap-Biotin): A 6-carbon spacer (aminocaproic acid) is often inserted to extend the biotin away from the lipid bilayer, increasing binding efficiency to Streptavidin by ~30-50%.[1]
Part 3: Experimental Protocols & Workflows
Protocol A: Preparation of Biotinylated Liposomes
Objective: Create stable unilamellar vesicles containing 1-5% 18:1 Biotinyl PE for protein immobilization or drug delivery.
Reagents:
-
18:1 (Δ9-Cis) PC (DOPC) - Bulk lipid.[1]
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Chloroform (HPLC Grade).
-
Rehydration Buffer (PBS, pH 7.4).
Step-by-Step Methodology:
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Molar Ratio Calculation:
-
Target: 98 mol% DOPC : 2 mol% 18:1 Biotinyl PE.
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Why: Exceeding 5% biotinyl lipid can cause steric crowding on the vesicle surface, reducing Streptavidin binding efficiency (The "Umbrella Effect").
-
-
Film Formation:
-
Mix lipids in chloroform in a glass vial.
-
Evaporate solvent under a nitrogen stream while rotating the vial to create a thin, uniform film.[1]
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Vacuum Desiccation: Lyophilize for >2 hours to remove trace solvent (Critical for vesicle stability).
-
-
Hydration:
-
Add PBS to the film to achieve a final lipid concentration of 5-10 mM.[1]
-
Incubate at Room Temperature (RT) for 30 min (Since 18:1 lipids have low
, heating is unnecessary). -
Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.[1]
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Validation: The suspension should turn from cloudy to translucent.
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Protocol B: Streptavidin Pull-Down Assay
Objective: Validate the incorporation of 18:1 Biotinyl PE into membranes.
-
Incubate liposomes with Streptavidin-coated magnetic beads for 30 min at RT.
-
Apply magnetic field and remove supernatant.[1]
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Wash beads 3x with PBS.[1]
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Elution: Boil beads in SDS-PAGE loading buffer.
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Detection: Run Western Blot probing for lipid markers or use fluorescently doped lipids (e.g., Rhodamine-PE) to quantify bead-bound fluorescence.[1]
Part 4: Visualization of Signaling & Workflow
The following diagram illustrates the workflow for using 18:1 Biotinyl PE to immobilize a target protein on a lipid bilayer.
Caption: Workflow for generating functionalized liposomes using 18:1 Biotinyl PE, highlighting the critical extrusion and conjugation steps.
Part 5: References & Authority
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Avanti Polar Lipids. 18:1 Biotinyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)) Product Sheet. Accessed 2026.[1][5] [1][4][6]
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Cayman Chemical. Oleic Acid-biotin Technical Information. Accessed 2026.[1][5]
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BenchChem. The Core Principles and Applications of Oleic Acid-Biotin Probes. Accessed 2026.[1][5] [1]
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Dubacheva, G. V., et al. (2017). "Controlling Multivalent Binding through Surface Chemistry: Model Study on Streptavidin." Journal of the American Chemical Society, 139(11), 4157-4167.[1][2] (Validates the use of Biotinyl PE in membrane models).
